molecular formula C16H16N4O3 B2645123 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide CAS No. 862810-66-0

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide

Cat. No.: B2645123
CAS No.: 862810-66-0
M. Wt: 312.329
InChI Key: LSDCTIKCMZCZJP-UHFFFAOYSA-N
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Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide is a chemical compound designed for research and development applications. It features an imidazo[1,2-a]pyrimidine scaffold, a heterocyclic framework recognized for its significant potential in medicinal chemistry. Compounds based on this core structure are frequently investigated for their biological activity . Specifically, molecules with an imidazo[1,2-a]pyrimidine core linked to an aniline derivative, a structure closely related to this product, have been identified as kinase inhibitors in patent literature . This suggests its primary research value lies in the discovery and development of novel therapeutic agents, particularly for targeting kinase-mediated signaling pathways. The molecular structure includes a methoxyacetamide group, which can influence the compound's physicochemical properties and binding interactions with biological targets. Researchers can utilize this product as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in bio-screening assays. It is strictly for laboratory research use.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-22-10-15(21)18-12-8-11(4-5-14(12)23-2)13-9-20-7-3-6-17-16(20)19-13/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDCTIKCMZCZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an imidazo[1,2-a]pyrimidine moiety fused with a methoxy-substituted phenyl group. Its molecular formula is C17H18N4O3C_{17}H_{18}N_4O_3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The specific substitution pattern enhances its selectivity and potency as a COX-2 inhibitor, which is crucial for its therapeutic applications in inflammation and cancer treatment.

Target Enzyme: Cyclooxygenase-2 (COX-2)

This compound primarily targets the COX-2 enzyme.

  • Binding Mechanism : The compound fits into the active site of COX-2, inhibiting its activity and subsequently reducing prostaglandin production. This interaction is essential for mediating its anti-inflammatory effects.

Biochemical Pathways

The inhibition of COX-2 affects the prostaglandin biosynthesis pathway, leading to reduced inflammation and pain relief. This mechanism underlies its potential therapeutic effects against various inflammatory conditions and cancers.

Anticancer Properties

Research indicates that compounds with imidazo[1,2-a]pyrimidine structures exhibit significant antiproliferative activity against various cancer cell lines.

Cell Line IC50 (μM) Activity
HeLa (Cervical Cancer)1.8High Inhibition
HCT116 (Colorectal Cancer)0.7Moderate Inhibition
NCI-H460 (Lung Cancer)3.0Moderate Inhibition

In vitro studies have shown that this compound demonstrates notable antiproliferative effects against several human cancer cell lines, including cervical and colorectal cancers .

Anti-inflammatory Activity

As a COX-2 inhibitor, this compound exhibits anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is essential to compare it with similar compounds:

Compound Name Structural Features Biological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineBenzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

The unique combination of the imidazo[1,2-a]pyrimidine core with methoxyphenyl and acetamide moieties in this compound contributes to its diverse biological activities and positions it as a valuable candidate for further research .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antiproliferative activity against multiple cancer cell lines with IC50 values ranging from 0.4 to 3.0 μM .
    • : The findings suggest that the compound could be a promising candidate for developing new anticancer therapies.
  • COX-2 Inhibition Study : Research indicated that this compound effectively binds to the active site of COX-2, resulting in reduced inflammation markers in vitro .
    • : This reinforces its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Analogues

Compounds with imidazo-fused heterocycles, such as 6-imidazo[1,2-b]pyridazine and 6,3-imidazo[1,2-a]pyrazine , share structural similarities with the target compound. These analogues are explicitly cited as Fyn kinase inhibitors in patent literature, highlighting the importance of the imidazo core in kinase binding . Key differences include:

  • Ring size and substituent positioning : The imidazo[1,2-a]pyrimidin core (7-membered fused ring) may offer distinct steric and electronic properties compared to 6-membered imidazo[1,2-a]pyrazine or imidazo[1,2-b]pyridazine systems.
  • Bioactivity: Imidazo[1,2-b]pyridazine derivatives demonstrate nanomolar IC₅₀ values against Fyn kinase, suggesting that the target compound’s pyrimidin extension could modulate selectivity or potency.

Acetamide-Functionalized Analogues

The 2-methoxyacetamide group is shared with compounds like N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (oxadixyl), a fungicide . Contrasts include:

  • Biological target : Oxadixyl acts on oomycete pathogens via lipid biosynthesis inhibition, whereas the target compound’s imidazo-pyrimidin core likely directs it toward eukaryotic kinases.
  • Substituent effects : The 2-methoxyphenyl group in the target compound may improve membrane permeability compared to oxadixyl’s dimethylphenyl moiety.

Macrocyclic and Peptidomimetic Analogues

Complex molecules like (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () exhibit acetamide linkages but are structurally distinct due to peptidomimetic backbones . These analogues often target proteases or GPCRs, underscoring the versatility of acetamide groups in drug design.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target Application
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methoxyacetamide (Target) Imidazo[1,2-a]pyrimidin 2-Methoxyphenyl, 2-methoxyacetamide Hypothesized: Fyn kinase Research (potential therapeutic)
6-Imidazo[1,2-b]pyridazine derivatives Imidazo[1,2-b]pyridazine Varied aryl/heteroaryl groups Fyn kinase Oncology/Inflammation
N-(2,6-dimethylphenyl)-2-methoxyacetamide (Oxadixyl) Phenyl 2-Methoxyacetamide, oxazolidinyl Oomycete lipid biosynthesis Agriculture (fungicide)
Macrocyclic peptidomimetics Tetrahydropyrimidin/butanamide Acetamide, hydroxy groups Proteases/GPCRs Pharmaceutical

Research Findings and Hypotheses

  • Kinase Selectivity : The imidazo[1,2-a]pyrimidin core may confer selectivity for Fyn kinase over related tyrosine kinases (e.g., Src, Abl) due to its unique ring geometry .
  • Metabolic Stability: The 2-methoxy groups could reduce oxidative metabolism, extending half-life compared to non-methoxylated analogues.
  • Synthetic Challenges : Crystallographic data for similar compounds (e.g., oxadixyl ) suggest that the target compound’s structure may require advanced refinement tools like SHELXL for accurate determination .

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